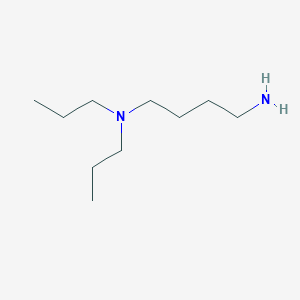

N,N-dipropylbutane-1,4-diamine

描述

N,N-dipropylbutane-1,4-diamine is an organic compound with the molecular formula C10H24N2 It is a diamine, meaning it contains two amine groups attached to a butane backbone

准备方法

Synthetic Routes and Reaction Conditions

N,N-dipropylbutane-1,4-diamine can be synthesized through several methods. One common approach involves the reaction of butane-1,4-diamine with propyl halides under basic conditions. The reaction typically proceeds as follows:

Starting Materials: Butane-1,4-diamine and propyl halides (e.g., propyl bromide or propyl chloride).

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Procedure: The butane-1,4-diamine is dissolved in a suitable solvent (e.g., ethanol or methanol), and the propyl halide is added dropwise. The mixture is then heated under reflux for several hours.

Isolation: After the reaction is complete, the product is isolated by extraction and purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

化学反应分析

Types of Reactions

N,N-dipropylbutane-1,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert the amine groups to primary amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the amine groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Primary amines or other reduced derivatives.

Substitution: Various substituted amines depending on the reagents used.

科学研究应用

N,N-dipropylbutane-1,4-diamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving amine oxidase enzymes.

Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.

作用机制

The mechanism of action of N,N-dipropylbutane-1,4-diamine involves its interaction with specific molecular targets, such as amine oxidase enzymes. The compound can inhibit the activity of these enzymes, leading to changes in cellular processes and metabolic pathways. This inhibition is due to the binding of the compound to the active site of the enzyme, preventing the normal substrate from accessing the site.

相似化合物的比较

Similar Compounds

- N,N-dimethylbutane-1,4-diamine

- N,N-diethylbutane-1,4-diamine

- N,N-dipropylpentane-1,5-diamine

Uniqueness

N,N-dipropylbutane-1,4-diamine is unique due to its specific alkyl chain length and the positioning of the amine groups. This structural configuration imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.

属性

IUPAC Name |

N',N'-dipropylbutane-1,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2/c1-3-8-12(9-4-2)10-6-5-7-11/h3-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDVKMPSACNWFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

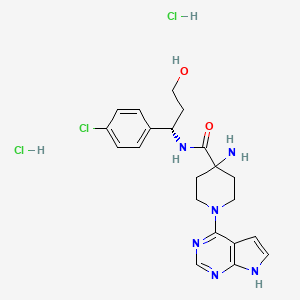

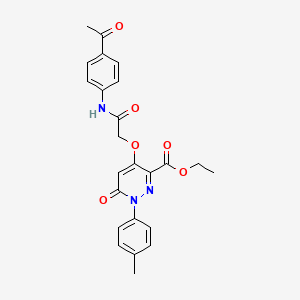

Synthesis routes and methods I

Procedure details

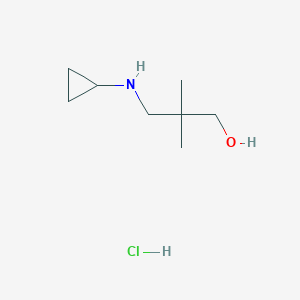

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[5-(3-Chloro-4-fluorophenyl)furan-2-yl]-3,6-diphenylpyridazine](/img/structure/B2877184.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B2877194.png)

![5-(2-methoxyethyl)-2-phenyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2877195.png)

![N2-cyclopropyl-N4-[(2,4-difluorophenyl)methyl]-1,3-thiazole-2,4-dicarboxamide](/img/structure/B2877196.png)